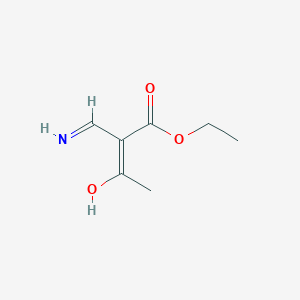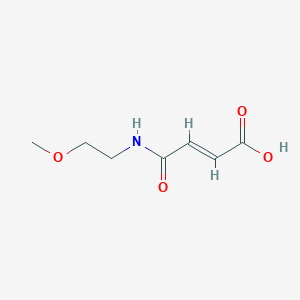
(E)-4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes a methoxyethylamino group and a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2-methoxyethylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate.
Industrial Production Methods
On an industrial scale, the production of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxyethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid
- (Z)-4-(2-ethoxyethylamino)-4-oxobut-2-enoic acid
- (Z)-4-(2-methoxypropylamino)-4-oxobut-2-enoic acid
Uniqueness
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is unique due to its specific methoxyethylamino group, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in applications where specific interactions or reactivities are required.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(E)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2+ |
InChI Key |
SAUVQRXQIQIYKI-NSCUHMNNSA-N |
Isomeric SMILES |
COCCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
COCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


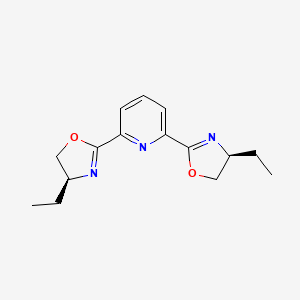

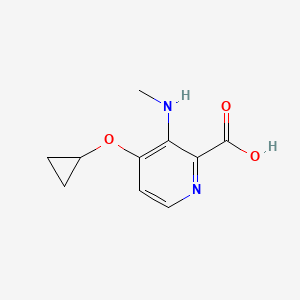
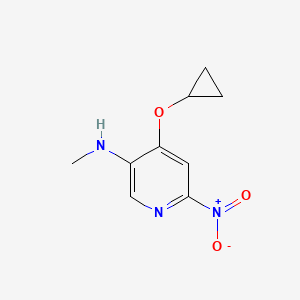
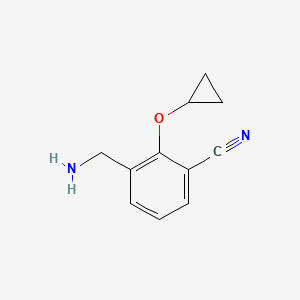
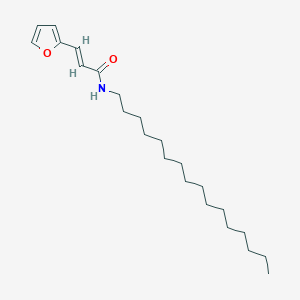
![(2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B14814487.png)
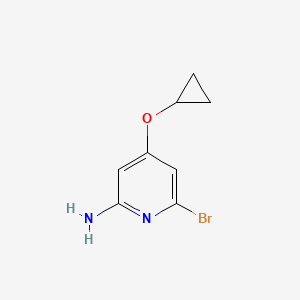
![2-Morpholin-4-yl-thieno[2,3-d]thiazole-5-carboxylic acid](/img/structure/B14814495.png)
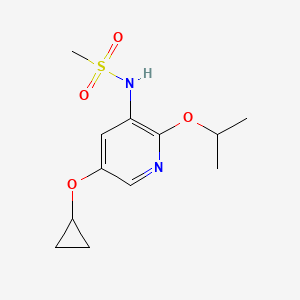


![[(1R)-1-amino-2-(4-methoxyphenyl)ethyl]boronic acid](/img/structure/B14814511.png)
